molecular formula C17H19FN2OS B11337258 4-[(2-fluorobenzyl)sulfanyl]-1-propyl-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one

4-[(2-fluorobenzyl)sulfanyl]-1-propyl-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one

Cat. No.: B11337258
M. Wt: 318.4 g/mol
InChI Key: FVKJDQXJJPOMQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-1-PROPYL-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE is a complex organic compound with a unique structure that includes a fluorophenyl group, a sulfanyl group, and a cyclopenta[d]pyrimidinone core

Preparation Methods

The synthesis of 4-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-1-PROPYL-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE typically involves multiple steps. The process begins with the preparation of the cyclopenta[d]pyrimidinone core, followed by the introduction of the fluorophenyl and sulfanyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The fluorophenyl group can be reduced under specific conditions.

    Substitution: The fluorine atom in the fluorophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-1-PROPYL-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in studies involving enzyme inhibition or as a ligand in binding studies.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity, while the sulfanyl group can participate in redox reactions. The cyclopenta[d]pyrimidinone core provides structural stability and may interact with various biological pathways.

Comparison with Similar Compounds

Similar compounds include those with variations in the fluorophenyl or sulfanyl groups, such as:

These compounds share structural similarities but may differ in their chemical reactivity and biological activity. The unique combination of functional groups in 4-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-1-PROPYL-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE makes it distinct and potentially more versatile in its applications.

Properties

Molecular Formula

C17H19FN2OS

Molecular Weight

318.4 g/mol

IUPAC Name

4-[(2-fluorophenyl)methylsulfanyl]-1-propyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one

InChI

InChI=1S/C17H19FN2OS/c1-2-10-20-15-9-5-7-13(15)16(19-17(20)21)22-11-12-6-3-4-8-14(12)18/h3-4,6,8H,2,5,7,9-11H2,1H3

InChI Key

FVKJDQXJJPOMQL-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=C(CCC2)C(=NC1=O)SCC3=CC=CC=C3F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.